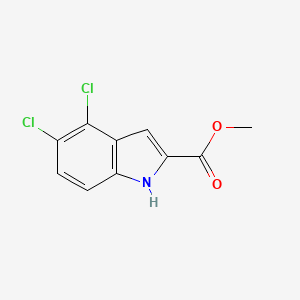

methyl 4,5-dichloro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,5-dichloro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(11)9(5)12/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGXUKBYUAWSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952958-53-1 | |

| Record name | methyl 4,5-dichloro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4,5-dichloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Dichlorinated Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals. The strategic introduction of halogen atoms, particularly chlorine, onto this privileged scaffold can profoundly influence a molecule's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce new binding interactions with biological targets. This guide focuses on a specific, yet under-documented, member of this class: methyl 4,5-dichloro-1H-indole-2-carboxylate . While direct experimental data for this compound is sparse in publicly available literature, this document aims to provide a comprehensive technical overview by leveraging established principles of indole chemistry, analyzing data from closely related analogues, and offering expert insights into its potential properties and applications. This guide is structured to be a practical resource for researchers looking to synthesize, characterize, and explore the utility of this intriguing molecule.

Physicochemical and Structural Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, we can infer a range of properties based on its constituent parts: the indole core, the chloro-substituents, and the methyl ester.

Structural Information

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂NO₂ | PubChem[1] |

| Molecular Weight | 244.08 g/mol | Calculated |

| Canonical SMILES | COC(=O)C1=CC2=C(N1)C=CC(=C2Cl)Cl | PubChem[1] |

| InChI | InChI=1S/C10H7Cl2NO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(11)9(5)12/h2-4,13H,1H3 | PubChem[1] |

| InChIKey | FCGXUKBYUAWSIF-UHFFFAOYSA-N | PubChem[1] |

Predicted Physicochemical Properties

A summary of key predicted physicochemical properties is presented below. These values are computationally derived and provide a valuable starting point for experimental design.

| Property | Predicted Value | Notes |

| XlogP | 3.5 | This value suggests moderate lipophilicity, which is often favorable for cell membrane permeability.[1] |

| Melting Point | 220-221°C (analogue) | The melting point of the related 4-methyl-1H-indole-2-carboxylic acid is reported in this range. Dichlorination may alter this value. |

| Boiling Point | 419.9°C at 760 mmHg (analogue) | The boiling point of the related 4-methyl-1H-indole-2-carboxylic acid. |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Purification

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In this case, (3,4-dichlorophenyl)hydrazine and methyl pyruvate would be the logical starting materials.

Caption: Proposed Fischer indole synthesis pathway.

Step-by-Step Experimental Protocol (Proposed)

-

Hydrazone Formation:

-

Dissolve (3,4-dichlorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add methyl pyruvate (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be monitored by TLC or the precipitation of a solid.

-

Isolate the hydrazone intermediate by filtration or evaporation of the solvent.

-

-

Indolization (Cyclization):

-

Suspend or dissolve the crude hydrazone in a high-boiling point solvent or an acidic medium (e.g., glacial acetic acid, polyphosphoric acid, or ethanol with a catalytic amount of sulfuric acid or zinc chloride).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.

-

Collect the solid by filtration and wash with water.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Predicted Spectroscopic and Reactivity Profile

The chemical behavior of this compound is governed by the interplay of its functional groups.

Predicted Spectroscopic Data

Based on the structure, the following spectroscopic signatures can be anticipated:

-

¹H NMR:

-

A singlet for the methyl ester protons (~3.9 ppm).

-

An NH proton singlet, which may be broad, in the downfield region (δ 8-12 ppm).

-

Signals for the aromatic protons on the indole ring. The proton at C3 will likely be a singlet around 7.0-7.5 ppm. The protons at C6 and C7 will appear as doublets or singlets depending on coupling.

-

-

¹³C NMR:

-

A signal for the ester carbonyl carbon (~160-170 ppm).

-

A signal for the methyl ester carbon (~52 ppm).

-

Signals for the eight carbons of the indole ring system. The carbons bearing chlorine atoms (C4 and C5) will be shifted downfield.

-

-

IR Spectroscopy:

-

An N-H stretching band around 3300-3400 cm⁻¹.

-

A strong C=O stretching band for the ester at approximately 1700-1720 cm⁻¹.

-

C-Cl stretching bands in the fingerprint region.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

-

Chemical Reactivity

The indole ring is electron-rich and generally undergoes electrophilic substitution, primarily at the C3 position. However, the presence of an electron-withdrawing ester group at C2 deactivates the ring towards electrophilic attack. The chlorine atoms also have a deactivating, ortho-, para-directing effect.

Caption: Key potential reaction sites and types.

-

N-Alkylation and N-Acylation: The indole nitrogen can be readily alkylated or acylated under basic conditions (e.g., using an alkyl halide and a base like sodium hydride).

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Electrophilic Substitution at C3: While the ring is somewhat deactivated, reactions like the Vilsmeier-Haack formylation or the Mannich reaction may still proceed at the C3 position, albeit potentially requiring harsher conditions than for unsubstituted indoles.[2]

-

Reduction of the Ester: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Potential Biological Activity and Applications

While no specific biological data exists for this compound, the broader class of chlorinated indoles has shown significant bioactivity, suggesting that this compound could be a valuable scaffold for drug discovery.

-

Antibacterial and Antifungal Activity: Several chlorinated indole alkaloids isolated from marine organisms have demonstrated potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] The presence of chlorine atoms is often crucial for this activity.[6]

-

Anticancer Activity: Chlorinated bis-indole alkaloids have also exhibited cytotoxic activity against a range of human cancer cell lines.[3][6] The dichloro-substitution pattern on the benzene portion of the indole may contribute to selective cytotoxicity.

-

Kinase Inhibition: The indole scaffold is a common feature in kinase inhibitors, and functionalized indole-2-carboxylates can serve as starting materials for the synthesis of such compounds.

Given these precedents, this compound is a promising starting point for the synthesis of novel compounds with potential therapeutic applications in infectious diseases and oncology. It serves as a versatile building block for further chemical modifications to explore structure-activity relationships.[7]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on the potential hazards of chlorinated aromatic heterocyclic compounds.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Potential Hazards:

-

May cause skin and eye irritation.[8]

-

May be harmful if swallowed or inhaled.

-

The long-term toxicological properties have not been determined.

-

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry place.[9]

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data is limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on established chemical principles and data from related compounds. The dichlorinated indole-2-carboxylate scaffold is a promising starting point for the development of novel bioactive compounds, and it is our hope that this guide will stimulate further research into this and related molecules.

References

-

Liu, X., et al. (2020). Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. The Journal of Antibiotics, 73(8), 542–547. Available at: [Link]

-

National Center for Biotechnology Information (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Molecules. Available at: [Link]

-

ResearchGate (2020). (PDF) Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. Available at: [Link]

-

MDPI (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Molecules. Available at: [Link]

-

PubChem (n.d.). This compound. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Molecules. Available at: [Link]

-

National Center for Biotechnology Information (2011). Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Molecules. Available at: [Link]

-

KEIM (2024). Safety data sheet. Available at: [Link]

-

PubChem (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved February 15, 2026, from [Link]

-

Redox (2023). Safety Data Sheet CMIT/MIT 14%. Available at: [Link]

-

Organic Syntheses (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved February 15, 2026, from [Link]

-

MDPI (2022). Synthesis of Indole Alkaloids. Encyclopedia. Available at: [Link]

-

National Center for Biotechnology Information (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PLoS One. Available at: [Link]

-

MDPI (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Available at: [Link]

-

Organic Syntheses (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved February 15, 2026, from [Link]

-

ResearchGate (2012). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Available at: [Link]

-

SpectraBase (n.d.). methyl 1H-indole-2-carboxylate. Retrieved February 15, 2026, from [Link]

-

Wikipedia (n.d.). Pyrrole. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal (n.d.). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Retrieved February 15, 2026, from [Link]

Sources

- 1. PubChemLite - this compound (C10H7Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate | 884494-66-0 | Benchchem [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. redox.com [redox.com]

An In-depth Technical Guide to the Crystal Structure of Methyl 4,5-dichloro-1H-indole-2-carboxylate: A Keystone for Rational Drug Design

This guide provides a comprehensive technical overview of methyl 4,5-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative with significant potential in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document will serve as an expert guide to its anticipated structural characteristics, the methodologies for its structural elucidation, and its promising applications in drug discovery. This analysis is grounded in the established principles of crystallography and draws upon the structural data of closely related indole derivatives.

Introduction: The Significance of Dichloro-Substituted Indoles in Pharmacology

Indole and its derivatives are foundational scaffolds in a vast array of natural products and pharmaceuticals, celebrated for their diverse biological activities.[1][2] The strategic placement of halogen atoms, particularly chlorine, on the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity.[3][4] This makes chloro-substituted indoles, such as this compound, highly attractive candidates for the development of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3]

The precise three-dimensional arrangement of atoms within a molecule, as determined by its crystal structure, is paramount for understanding its function and for engaging in structure-based drug design. This guide will therefore focus on the critical aspects of determining and interpreting the crystal structure of this compound.

Anticipated Molecular Structure and Crystallographic Parameters

Based on the known structures of similar indole derivatives, we can predict the key structural features of this compound. The core will consist of a planar indole ring system, a consequence of the sp² hybridization of the constituent atoms. The ester group at the 2-position and the two chlorine atoms at the 4- and 5-positions will be the primary determinants of its intermolecular interactions and crystal packing.

Table 1: Predicted Crystallographic and Molecular Parameters for this compound

| Parameter | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₇Cl₂NO₂ | Based on chemical structure[5] |

| Molecular Weight | 244.08 g/mol | Calculated from the molecular formula[5] |

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |

| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric packing |

| Key Bond Lengths | C-Cl: ~1.73 Å, C=O: ~1.22 Å | Typical values for these bond types |

| Key Bond Angles | C-C-Cl: ~120°, O-C=O: ~125° | Expected for sp² hybridized carbons |

| Dominant Intermolecular Interactions | N-H···O hydrogen bonds, C-H···O interactions, Halogen bonding (Cl···Cl or Cl···O) | Based on functional groups present |

Experimental Workflow for Crystal Structure Determination

The definitive determination of the crystal structure of this compound requires a systematic experimental approach, from synthesis to crystallographic analysis.

Part 1: Synthesis and Crystallization

A plausible synthetic route to obtain this compound is the Fischer indole synthesis.[6] This well-established method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, in this case, methyl pyruvate, under acidic conditions.

Experimental Protocol: Synthesis and Crystallization

-

Hydrazone Formation: React 3,4-dichlorophenylhydrazine with methyl pyruvate in a suitable solvent like ethanol to form the corresponding hydrazone.

-

Fischer Indolization: Treat the resulting hydrazone with a Lewis or Brønsted acid catalyst (e.g., polyphosphoric acid, zinc chloride) and heat to induce cyclization and formation of the indole ring.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Caption: Synthetic workflow for this compound.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and anisotropic displacement parameters.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C10H7Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Researcher's Guide to the Discovery, Isolation, and Characterization of Halogenated Indole Compounds

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of halogenated indole compounds. With full editorial control, this document is structured to offer an in-depth narrative, blending technical accuracy with field-proven insights.

Introduction: The Privileged Scaffold and the Halogen Advantage

The indole nucleus is a cornerstone in medicinal chemistry, often referred to as a "privileged structure" due to its prevalence in a vast number of pharmacologically active compounds.[1] Nature has extensively utilized this heterocyclic system, and the introduction of halogen atoms onto the indole ring has been shown to profoundly influence the biological activity of these molecules.[1][2] Marine organisms, in particular, are prolific producers of halogenated secondary metabolites, with brominated indoles being especially abundant.[2] These compounds exhibit a wide spectrum of bioactivities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties, making them a fertile ground for drug discovery and development.[1][3]

This guide will navigate the journey from the natural discovery of these fascinating molecules to their isolation, synthetic preparation, and detailed structural elucidation, providing both the theoretical underpinnings and practical, step-by-step methodologies.

Part 1: The Natural Realm of Halogenated Indoles

Marine invertebrates and algae are the primary natural sources of a diverse array of halogenated indole alkaloids.[2] The unique and competitive marine environment has driven the evolution of complex biosynthetic pathways leading to these structurally unique and often potent compounds.[2]

Biosynthesis: Nature's Halogenation Machinery

The incorporation of halogen atoms into organic molecules is not a trivial chemical feat. Nature has evolved specialized enzymes to carry out these reactions with remarkable specificity. The two main classes of halogenating enzymes are:

-

Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) to a more electrophilic halogenating species.[2]

-

FADH₂-Dependent Halogenases: This class of enzymes is highly substrate-specific and is directly involved in the halogenation of aromatic compounds, including the indole moiety of tryptophan.[2]

The biosynthesis of many halogenated indoles begins with the amino acid tryptophan, which undergoes enzymatic halogenation at specific positions on the indole ring, followed by further enzymatic modifications to yield the final natural product.

Caption: A simplified diagram illustrating the key steps in the biosynthesis of halogenated indole alkaloids.

Part 2: From Source to Pure Compound: Isolation and Purification

The journey from a marine organism to a pure, characterized halogenated indole involves a series of meticulous extraction and chromatographic steps.

General Extraction and Isolation Workflow

The initial step involves the extraction of organic compounds from the biological matrix. A general workflow is as follows:

-

Collection and Preparation: The marine organism (e.g., sponge, alga) is collected and typically frozen to preserve its chemical constituents. The frozen material is then lyophilized (freeze-dried) and ground into a fine powder.

-

Solvent Extraction: The powdered material is exhaustively extracted with a sequence of solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (DCM) or ethyl acetate (EtOAc), and finally methanol (MeOH). This initial fractionation separates compounds based on their general polarity.

-

Chromatographic Separation: The crude extracts are then subjected to various chromatographic techniques to separate the individual compounds.

Caption: A typical workflow for the isolation and purification of halogenated indoles from natural sources.

Experimental Protocol: Column Chromatography for Bromoindole Purification

This protocol provides a general guideline for the purification of a moderately polar bromoindole from a crude extract using silica gel column chromatography.

Materials:

-

Crude extract containing the target bromoindole

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents: n-hexane, ethyl acetate (EtOAc)

-

Glass column

-

Cotton or glass wool

-

Sand

-

Collection tubes

Procedure:

-

Column Preparation:

-

Securely clamp the glass column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approx. 1 cm) on top of the plug.[4]

-

Prepare a slurry of silica gel in n-hexane.

-

Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.[4]

-

Add another thin layer of sand on top of the packed silica gel.

-

Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 100% n-hexane).

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., DCM or the initial mobile phase).

-

Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica-extract mixture to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar mobile phase (e.g., 100% n-hexane).

-

Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., EtOAc). This is known as a gradient elution. A typical gradient might be:

-

100% Hexane (2 column volumes)

-

2% EtOAc in Hexane (2 column volumes)

-

5% EtOAc in Hexane (2 column volumes)

-

Continue increasing the percentage of EtOAc as needed.

-

-

Collect fractions of a consistent volume in separate tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound.[5]

-

Pool the fractions containing the pure compound and evaporate the solvent under reduced pressure.

-

-

Further Purification (if necessary):

-

If the compound is not yet pure, a second column chromatography step with a shallower solvent gradient or a different stationary phase may be required.

-

For final polishing, High-Performance Liquid Chromatography (HPLC), often using a reverse-phase C18 column, is employed.[5]

-

Part 3: The Synthetic Toolkit: Laboratory Preparation of Halogenated Indoles

While nature provides a fascinating array of halogenated indoles, chemical synthesis is often necessary to obtain larger quantities for biological testing, to create analogues for structure-activity relationship (SAR) studies, and to confirm the structures of naturally isolated compounds.

Direct Halogenation of the Indole Ring

The indole ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive. A variety of reagents can be used for direct halogenation.

| Reagent | Halogen | Typical Position | Notes |

| N-Bromosuccinimide (NBS) | Br | C3 | A mild and selective reagent for bromination.[6] |

| N-Chlorosuccinimide (NCS) | Cl | C3 | Used for chlorination. |

| N-Iodosuccinimide (NIS) | I | C3 | Used for iodination. |

| Sulfuryl chloride (SO₂Cl₂) | Cl | C2, C3 | Can lead to dichlorination.[7] |

| Oxone/Halide Salt | Cl, Br | C2 or C3 | A greener alternative, with selectivity controlled by N-protection.[8] |

Experimental Protocol: Synthesis of 3-Bromoindole using NBS

This protocol describes a common and reliable method for the synthesis of 3-bromoindole.

Materials:

-

Indole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridine

-

n-Hexane

-

Silica gel for column chromatography

-

Ethyl acetate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.[2]

-

-

Addition of NBS:

-

Slowly add a solution of NBS (1.05 equivalents) in anhydrous THF to the cooled indole solution.[2]

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours.[2]

-

Monitor the progress of the reaction by TLC.

-

-

Work-up:

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-bromoindole.[2]

-

Part 4: Unveiling the Structure: Spectroscopic Characterization

Once a halogenated indole has been isolated or synthesized, its structure must be unequivocally determined. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are diagnostic. Halogen substitution causes a downfield shift of adjacent protons.

-

¹³C NMR: The chemical shifts of the carbon atoms are highly sensitive to the electronic environment. Halogen atoms have a significant effect on the chemical shifts of the carbons to which they are attached and adjacent carbons.

Typical ¹³C NMR Chemical Shifts for Bromoindoles:

| Carbon Position | Indole (ppm) | 5-Bromoindole (ppm) | 6-Bromoindole (ppm) |

| C2 | 124.8 | 125.8 | 123.2 |

| C3 | 102.2 | 102.4 | 102.8 |

| C3a | 128.2 | 129.8 | 129.2 |

| C4 | 120.9 | 123.6 | 122.0 |

| C5 | 122.0 | 114.0 | 124.8 |

| C6 | 119.9 | 124.6 | 115.5 |

| C7 | 111.4 | 112.9 | 114.0 |

| C7a | 135.8 | 134.4 | 136.6 |

Data compiled from various sources and may vary slightly depending on the solvent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, resulting in two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M⁺+2). Chlorine has isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio, giving a characteristic M⁺ to M⁺+2 ratio.

-

Fragmentation: Common fragmentation pathways for indoles include the loss of HCN from the pyrrole ring. The fragmentation of halogenated indoles often involves the loss of the halogen atom or HX.[9]

Caption: Key features to look for in the mass spectrum of a bromoindole.

Part 5: Biological Significance and Therapeutic Potential

The presence and position of halogen atoms on the indole ring can dramatically modulate the pharmacological properties of these compounds.

Selected Pharmacological Activities of Halogenated Indoles:

| Compound Class/Example | Source | Pharmacological Activity |

| Meridianins | Marine Ascidian | Kinase inhibitors, potential anticancer agents[2] |

| Aplysinopsins | Marine Sponges | Cytotoxic, potential anticancer agents[2] |

| 6-Bromoindole derivatives | Marine Sponges | Anti-inflammatory[10] |

| Dihalogenated indoles | Synthetic | Potent antifungal activity against drug-resistant Candida species[5] |

| Polyhalogenated indoles | Red Algae | Aryl hydrocarbon receptor (AhR) agonists[11] |

The diverse biological activities of halogenated indoles underscore their importance as lead compounds in drug discovery. The ability to synthetically modify the halogenation pattern allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties.

Conclusion

Halogenated indole compounds represent a rich and diverse class of natural and synthetic molecules with significant potential in medicinal chemistry and drug development. Their discovery in unique marine environments has unveiled novel chemical scaffolds with potent biological activities. The methodologies for their isolation, purification, and synthesis are well-established, providing a robust platform for further exploration. The continued investigation of these fascinating compounds, guided by the principles and techniques outlined in this guide, promises to yield new therapeutic agents to address a range of human diseases.

References

-

Pauletti, P. M., et al. (2013). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 11(10), 3890-3910. [Link]

-

de Sá, F. A. A., et al. (2021). Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. ResearchGate. [Link]

-

Karim, N., et al. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry, 88(3), 1648-1657. [Link]

-

Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]

-

King, J., et al. (2022). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Toxicology Reports, 9, 1198-1203. [Link]

-

Antonenko, A., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(21), 7205. [Link]

-

Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry, 88(16), 11497-11503. [Link]

-

Reddy, B. V. S., et al. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Synthetic Communications, 39(20), 3583-3591. [Link]

-

Cooksey, C. J. (2001). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 6(9), 736-758. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]

-

Jeong, J. H., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 24(22), 16104. [Link]

- Google Patents. (2015).

-

Shchekotikhin, A. E., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 30(2), 488. [Link]

-

El-Demerdash, A., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 708. [Link]

-

Glase, A., Kennedy, C., & Korn, M. (n.d.). Exploration of New Substrates and Reaction Conditions. Liberty University. [Link]

-

Antonenko, A., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(21), 7205. [Link]

-

Amaral, M., et al. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, 111-115. [Link]

-

ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]

-

Brennan, M. R., & Erickson, K. L. (n.d.). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. LOCKSS. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

S-3. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

University of Rochester. (n.d.). How to run column chromatography. [Link]

- Pretsch, E., et al. (2000).

-

Open Research Repository. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

-

Guðmundsdóttir, A. D., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 441. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]

-

Kumar, A. (n.d.). Synthesis and Chemistry of Indole. [Link]

-

Al-Tannak, N. F., & Al-Kandari, J. A. (2022). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs, 20(10), 614. [Link]

-

Al-Tannak, N. F., & Al-Kandari, J. A. (2021). Bioactive Compounds from Marine Sponges. Encyclopedia, 1(2), 488-508. [Link]

- Google Patents. (1993).

-

LibreTexts Chemistry. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

-

Heinrich Heine University Düsseldorf. (n.d.). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. [Link]

-

Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 676. [Link]

-

Mata, T. M., et al. (2022). Chromatographic Techniques to Separate and Identify Bioactive Compounds in Microalgae. Frontiers in Bioengineering and Biotechnology, 10, 915241. [Link]

-

Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]

-

Laboratory for Microbial Oceanography. (n.d.). hplc analysis of algal pigments. [Link]

Sources

- 1. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes [mdpi.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uni-saarland.de [uni-saarland.de]

- 10. mdpi.com [mdpi.com]

- 11. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 4,5-Dichloro-1H-indole-2-carboxylate Derivatives: A Technical Guide for Drug Discovery

Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its unique electronic properties and the ability of its derivatives to mimic peptide structures and interact with various enzymes make it a cornerstone of modern medicinal chemistry.[1] Among the vast family of indole-containing compounds, substituted indole-2-carboxylates have emerged as a particularly fruitful area of research, demonstrating potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1] This guide focuses on the theoretical and computational examination of a specific subclass: 4,5-dichloro-1H-indole-2-carboxylate derivatives. The introduction of chlorine atoms at the 4 and 5 positions of the indole ring is expected to significantly modulate the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the theoretical studies on 4,5-dichloro-1H-indole-2-carboxylate derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the computational methodologies used to predict their molecular properties, explore their potential biological activities through molecular docking, and outline the experimental workflows that complement and validate these theoretical findings.

Part 1: Synthesis and Spectroscopic Characterization - The Experimental Foundation

While this guide's primary focus is on theoretical studies, a foundational understanding of the synthesis and characterization of 4,5-dichloro-1H-indole-2-carboxylate derivatives is crucial. Theoretical models are only as valuable as the experimental data that ground them.

Synthetic Pathways: Building the Core Scaffold

The synthesis of substituted indole-2-carboxylates can be achieved through several established methods. The Fischer indole synthesis is a classic and versatile approach, involving the reaction of an appropriately substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate, under acidic conditions.[2] For the synthesis of 4,5-dichloro-1H-indole-2-carboxylate derivatives, the starting material would be (4,5-dichlorophenyl)hydrazine.

A Generalized Fischer Indole Synthesis Protocol:

-

Hydrazone Formation: React (4,5-dichlorophenyl)hydrazine with ethyl pyruvate in a suitable solvent like ethanol. This condensation reaction forms the corresponding hydrazone.

-

Indolization: Treat the hydrazone with a catalyst, such as polyphosphoric acid or zinc chloride, and heat the mixture. This induces a cyclization reaction followed by the elimination of ammonia to yield the ethyl 4,5-dichloro-1H-indole-2-carboxylate.

-

Purification: The crude product is then purified using techniques like column chromatography on silica gel.

Further modifications, such as the synthesis of N-substituted derivatives, can be achieved by reacting the indole with alkyl or benzyl halides in the presence of a base.[3]

Spectroscopic Characterization: Confirming the Molecular Identity

Once synthesized, the structure of the 4,5-dichloro-1H-indole-2-carboxylate derivatives must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. Characteristic signals for the indole protons, the ester group, and the aromatic protons on the benzene ring provide a detailed map of the molecule.[4][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[4][5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretch of the indole, the C=O stretch of the carboxylate, and the C-Cl stretches of the halogen substituents.[3][5]

Part 2: Theoretical and Computational Deep Dive

Computational chemistry offers powerful tools to investigate the properties and potential bioactivity of molecules before their synthesis, saving significant time and resources. For 4,5-dichloro-1H-indole-2-carboxylate derivatives, these theoretical studies provide invaluable insights into their electronic structure, reactivity, and interactions with biological targets.

Density Functional Theory (DFT): Unveiling Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] It is a workhorse of computational chemistry for predicting a wide range of molecular properties.

Key DFT Applications for 4,5-Dichloro-1H-indole-2-carboxylate Derivatives:

-

Geometry Optimization: The first step in any DFT study is to find the lowest energy conformation of the molecule. This provides accurate bond lengths, bond angles, and dihedral angles.[8]

-

Electronic Properties: DFT calculations can determine the distribution of electrons within the molecule, highlighting electron-rich and electron-deficient regions. This is crucial for understanding reactivity and intermolecular interactions.

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability.[9]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify regions that are prone to electrophilic and nucleophilic attack.[10]

-

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to confirm the structure of the synthesized compound.[8]

A Typical DFT Workflow:

Caption: A generalized workflow for DFT calculations.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In drug discovery, it is used to predict how a small molecule (ligand), such as a 4,5-dichloro-1H-indole-2-carboxylate derivative, might interact with a protein target.

The Molecular Docking Process:

-

Target Selection: The first step is to identify a relevant biological target. Based on the known activities of other indole derivatives, potential targets could include enzymes like HIV-1 integrase, kinases, or cyclooxygenases.[4][10][11]

-

Preparation of Receptor and Ligand: The 3D structure of the protein receptor is obtained from a database like the Protein Data Bank (PDB). The structure of the ligand (the indole derivative) is optimized using DFT.

-

Docking Simulation: A docking algorithm is used to explore the possible binding modes of the ligand within the active site of the receptor. The algorithm scores the different poses based on their predicted binding affinity.

-

Analysis of Results: The results are analyzed to identify the most likely binding mode and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the receptor.[4]

Caption: A schematic of the molecular docking workflow.

Part 3: Bridging Theory and Experiment - A Synergistic Approach

The true power of theoretical studies lies in their synergy with experimental work. Computational predictions can guide the design of new molecules with improved properties, which can then be synthesized and tested in the laboratory. The experimental results, in turn, can be used to refine the computational models, leading to a virtuous cycle of discovery.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12] For 4,5-dichloro-1H-indole-2-carboxylate derivatives, a QSAR model could be developed to predict the biological activity of new analogues based on their calculated physicochemical properties (e.g., lipophilicity, electronic parameters). This can help to prioritize which compounds to synthesize and test.[12]

Data Presentation: A Comparative Table

To facilitate the comparison of theoretical and experimental data, it is useful to present the information in a structured table.

| Compound | Predicted LogP | Calculated HOMO-LUMO Gap (eV) | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) |

| Derivative 1 | 3.5 | 4.2 | -8.5 | 5.2 |

| Derivative 2 | 4.1 | 4.0 | -9.1 | 2.8 |

| Derivative 3 | 3.8 | 4.3 | -8.2 | 7.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

Theoretical studies on 4,5-dichloro-1H-indole-2-carboxylate derivatives offer a powerful and efficient approach to exploring their potential as novel therapeutic agents. By combining DFT calculations for molecular property prediction with molecular docking for target interaction analysis, researchers can gain significant insights that guide and accelerate the drug discovery process. The continued development of computational methods, coupled with their close integration with experimental validation, promises to unlock the full potential of this important class of molecules. Future work in this area could involve more advanced computational techniques, such as molecular dynamics simulations to study the dynamic behavior of the ligand-receptor complex, and the application of machine learning algorithms to develop more accurate predictive models.

References

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online.

- Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Semantic Scholar.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.

- Recent advancements on biological activity of indole and their derivatives: A review.

- Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. PubMed.

- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.

- Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed.

- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. LOCKSS.

- Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates.

- Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI.

- Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative.

- Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI.

-

One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][4][11]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. ScienceDirect.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

common side reactions in the synthesis of dichlorinated indoles

Status: Active Ticket Focus: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist

Welcome to the Dichloroindole Synthesis Support Hub

You have reached the technical support tier for advanced heterocyclic chemistry. This guide addresses the specific failure modes encountered during the synthesis of dichlorinated indoles. Whether you are building the ring de novo (Fischer) or functionalizing an existing scaffold (Electrophilic Halogenation), the presence of two chlorine atoms introduces unique electronic and steric challenges.

Below are the three most common "Error Codes" (failure modes) reported by researchers, accompanied by mechanistic root cause analysis and validated recovery protocols.

Module 1: The "Meta-Substituent" Split (Fischer Synthesis)

User Report: "I am reacting 3,5-dichlorophenylhydrazine with a ketone to make a 4,6-dichloroindole, but I am seeing a persistent impurity that I cannot separate."

Diagnosis: Regioisomer Competition. When using a meta-substituted phenylhydrazine, the cyclization step of the Fischer Indole Synthesis has two available ortho positions on the aromatic ring. This leads to a mixture of two regioisomers: the 4,6-dichloroindole (cyclization at the sterically crowded position) and the 5,7-dichloroindole (cyclization at the less hindered position).

The Mechanism: The sigmatropic rearrangement of the ene-hydrazine intermediate is the discrimination step. Electronic effects usually favor para cyclization (relative to the meta substituent), but steric bulk from the ketone can force the reaction toward the less hindered isomer.

Visualizing the Pathway (DOT Diagram):

Caption: Divergent cyclization pathways in Fischer Indole Synthesis using meta-substituted hydrazines.

Troubleshooting Protocol:

| Variable | Recommendation | Scientific Rationale |

| Acid Catalyst | Switch from Brønsted ( | Lewis acids often coordinate to the hydrazine nitrogen, altering the steric demand of the transition state, potentially improving selectivity [1]. |

| Temperature | Lower reaction temperature.[1][2] | Higher temperatures provide enough energy to overcome the activation barrier for the sterically hindered (4,6-dichloro) path. Lower temps favor the kinetic product. |

| Purification | Recrystallization vs. Column. | These isomers often have identical |

Module 2: The "Migration" & Over-Chlorination (Direct Halogenation)

User Report: "I am trying to synthesize 2,3-dichloroindole using NCS, but I keep isolating 3,3-dichloroindolenine or a mixture of products."

Diagnosis: Electrophilic Migration Failure. Direct chlorination of indole is highly sensitive. The C3 position is the most nucleophilic. If you aim for 2,3-dichloroindole, the reaction proceeds via a 3-chloro intermediate, followed by a second chlorination to 3,3-dichloroindolenine, which then must rearrange to the 2,3-dichloro product. Stopping early or pushing too hard leads to failure.

The Mechanism:

-

N-Chlorination: Kinetic attack at Nitrogen (often invisible).

-

C3-Chlorination: Rearrangement to 3-chloroindole.[3]

-

Indolenine Formation: Second attack at C3 forms 3,3-dichloroindolenine (non-aromatic).

-

1,2-Migration: Under thermal or acidic stress, one Cl migrates from C3 to C2 to restore aromaticity.

Visualizing the Pathway (DOT Diagram):

Caption: Stepwise chlorination mechanism showing the critical indolenine intermediate and migration step.

Troubleshooting Protocol:

-

Reagent Control: Do not use

gas. It is too aggressive and leads to benzene-ring chlorination. Use N-chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) for stoichiometric control [2]. -

The "Push" Step: If stuck at the 3,3-dichloroindolenine stage (visible by NMR as a loss of NH signal and

carbon at ~70-80 ppm), add a weak acid (acetic acid) or heat the reaction to force the 1,2-migration to the 2,3-dichloro product. -

Solvent Choice: Avoid alcohols if possible, as they can attack the indolenine to form alkoxy-indoles. Use

or

Module 3: The "Vanishing Halogen" (Pd-Catalyzed Coupling)

User Report: "I successfully made my dichloroindole, but when I tried a Buchwald-Hartwig coupling on the benzene ring, one of the chlorines fell off (Hydrodehalogenation)."

Diagnosis: Competitive Oxidative Addition. Palladium catalysts are excellent at inserting into C-Halogen bonds. While C-Br and C-I bonds are more reactive, electron-deficient dichloroindoles activate the C-Cl bonds, making them susceptible to oxidative addition and subsequent reduction (hydrodehalogenation).

The Mechanism:

The side reaction competes with the desired cycle. If the catalytic cycle is slow (due to steric bulk), the Pd(0) species has time to insert into the C-Cl bond. A hydride source (often the solvent, e.g., isopropanol or ethanol, or

Visualizing the Pathway (DOT Diagram):

Caption: Competitive oxidative addition pathways leading to unwanted hydrodehalogenation.

Troubleshooting Protocol:

| Parameter | Adjustment | Reason |

| Ligand Selection | Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos). | These ligands accelerate the reductive elimination of the desired product and sterically hinder the oxidative addition into the smaller, stronger C-Cl bond [4]. |

| Base/Solvent | Switch from Alkoxide/Alcohol to Carbonate/Toluene or Dioxane. | Primary/Secondary alcohols are hydride donors. Using |

| Catalyst Loading | Increase catalyst loading slightly. | Ensures the desired reaction finishes before the slower background reaction (dechlorination) becomes significant. |

FAQs: Rapid Fire Solutions

Q: My white dichloroindole product turns pink/brown after one day on the bench. Why? A: This is oxidative dimerization . Indoles are electron-rich and prone to radical cation formation in air/light. The pink color indicates the formation of disordered oligomers or isatin-like degradation products.

-

Fix: Store under Argon/Nitrogen at -20°C. If "pinking" occurs, wash with cold hexanes; the colored impurity is often on the surface.

Q: Can I use bleach (NaOCl) to chlorinate indole? A: Not recommended. Aqueous oxidants often cleave the C2-C3 bond of electron-rich indoles, leading to ring-opening (oxidative cleavage) to form formyl-amino-benzaldehydes or isatins. Stick to anhydrous NCS.

Q: I have a 2,3-dichloroindole. Can I selectively lithiate the C4 position? A: Yes, but it is risky. Lithium-Halogen exchange is faster than deprotonation. If you treat a poly-chlorinated indole with n-BuLi, you will likely exchange one of the chlorines (usually C2) for Lithium rather than deprotonating C4. Use LDA or LiTMP (non-nucleophilic bases) at -78°C to achieve Directed Ortho Metalation (DoM) without stripping the chlorine.

References

-

Hughes, D. L. (1993). The Fischer Indole Synthesis.[4][5][6][7] Organic Preparations and Procedures International, 25(6), 607–632. Link

-

De Rosa, M., & Triana Alonso, J. L. (1978). Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates.[3] The Journal of Organic Chemistry, 43(13), 2639–2643. Link

-

Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004).[1] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[1] The Journal of Organic Chemistry, 69(9), 3173–3180. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

- 1. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]

- 2. Highly chemoselective oxidative dimerization of indolosesquiterpene alkaloids: a biomimetic approach to dixiamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. thieme-connect.com [thieme-connect.com]

Technical Support Center: Indole Functionalization & Byproduct Management

The following Technical Support Center guide is designed for researchers and drug development professionals encountering byproduct issues in indole functionalization.

Status: Operational | Tier: Advanced Chemical Support Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Directive & Scope

Indole functionalization is notoriously sensitive to electronic and steric nuances. The electron-rich pyrrole ring (specifically C3) acts as a "chemical sponge" for electrophiles, often overriding intended regioselectivity at C2, C4-C7, or N1. Furthermore, the stability of the indole core under acidic or oxidative conditions frequently leads to polymerization (tar formation).

This guide addresses the three most critical failure modes:

-

Regio-scrambling: Uncontrolled C3 vs. C2 functionalization.

-

Ambident Nucleophilicity: Competition between N-alkylation and C-alkylation.

-

Oligomerization: Acid-catalyzed dimerization and oxidative degradation.

Troubleshooting Modules

Module A: Regioselectivity Crisis (C2 vs. C3)

User Query: "I am attempting a C-H activation at C2, but I am observing significant C3 functionalization or C2/C3 mixtures."

Root Cause Analysis

Indole is an electron-rich heterocycle with inherent nucleophilicity at C3 (kinetic preference). Without a Directing Group (DG) or specific electronic bias, electrophilic metalation will default to C3. C2-functionalization typically requires chelation assistance or C3-blocking .

Diagnostic Workflow

Figure 1: Decision matrix for selecting the correct synthetic strategy based on the desired regiochemical outcome.

Protocol Adjustments

-

The Directing Group (DG) Strategy:

-

Solution: Install a Lewis-basic DG on N1.

-

Mechanism: The DG coordinates the metal catalyst (Pd, Rh, Ru), forcing it into a 5- or 6-membered metallacycle that places the metal at C2.

-

Recommended DGs:

-

N-Pivaloyl (N-Piv): Weak coordination, good for C2 arylation; easily removable.

-

N-Pyrimidyl: Strong coordination, excellent for difficult C-H activations.

-

N-Di-tert-butylphosphinoyl (N-P(O)tBu2): Can direct to C2 or even C7 depending on catalyst geometry [1].

-

-

-

Ligand-Enabled Regio-Switching (Advanced):

Module B: The "N vs. C" Alkylation Battle

User Query: "I tried to alkylate the nitrogen (N1) using an alkyl halide, but I isolated the C3-alkylated product."

Root Cause Analysis

The indole anion is an ambient nucleophile.

-

N1 (Hard Nucleophile): Favored by ionic bonding (Na+, K+) and polar aprotic solvents that dissociate ion pairs.

-

C3 (Soft Nucleophile): Favored by covalent character (Mg++, Zn++) and tight ion pairing.

Troubleshooting Table: N vs. C Selectivity

| Variable | Condition for N-Alkylation (Target) | Condition for C3-Alkylation (Byproduct) | Technical Recommendation |

| Base | NaH, KOH, t-BuOK (Ionic bases) | EtMgBr, MeMgI (Grignards), Zn salts | Use NaH or Cs2CO3 for N-selectivity. Avoid Mg/Zn. |

| Solvent | DMF, DMSO, DMAc (Polar Aprotic) | Toluene, DCM, THF (Non-polar/Ethereal) | Switch to DMF or add 18-Crown-6 to sequester cations. |

| Counterion | K+, Na+, Cs+ (Dissociated) | Li+, Mg2+ (Tightly bound/Covalent) | Cesium effect: Cs2CO3 in DMF is the gold standard for N-alkylation [3]. |

| Temperature | 0°C to RT | Elevated (>60°C) | Keep temp low. C-alkylation has a higher activation energy. |

Protocol Tip: If C3-alkylation persists, consider the Aza-Wacker approach. Using an alkenol coupling partner with a Pd(II) catalyst and specific ligands can promote enantioselective N-alkylation while suppressing C3 attack [4].

Module C: Preventing "Tar" (Dimerization & Oxidation)

User Query: "My reaction mixture turned dark red/black, and I lost all starting material. NMR shows broad polymeric signals."

Root Cause Analysis

-

Acid-Catalyzed Dimerization: Indoles are acid-sensitive. Protons protonate C3, generating an electrophilic iminium ion at C2. A second indole molecule attacks this C2 position, leading to dimers (bis(indolyl)methanes) and oligomers.

-

Oxidative Coupling: In the presence of oxidants (Cu(II), Ag(I), O2) and metals, indoles undergo oxidative homocoupling (2,2'-biindole or 3,3'-biindole).

Stability Assurance Workflow

Figure 2: Workflow for diagnosing and preventing decomposition of the indole core.

Prevention Protocols

-

Handling Acid Sensitivity:

-

Buffer: If the reaction produces acid (e.g., HX byproduct), add a heterogeneous scavenger like K2CO3 or MgO .

-

Lewis Acids: If using Lewis acids (AlCl3, BF3), cool the reaction to -78°C or -40°C before addition. High temps + Lewis Acid = Polymerization.

-

-

Preventing Oxidative Homocoupling:

-

Degassing: Indoles in solution can auto-oxidize with light and air. Argon sparging (15 mins) is mandatory for metal-catalyzed cross-couplings.

-

Oxidant Control: In oxidative Heck reactions (Pd(II)/Cu(II)), add the oxidant slowly or use a milder oxidant like Benzoquinone (BQ) or Air instead of Ag(I) salts, which often promote homocoupling [5].

-

Frequently Asked Questions (FAQ)

Q1: I need to functionalize C2, but I can't tolerate a directing group removal step. What are my options? A: You should investigate C-H activation via "Transient Directing Groups" or Ligand-Controlled methods. Alternatively, use C2-Lithiation if your substrate tolerates strong bases:

-

Protect N1 with BOC (removable in workup) or CO2 (in situ).

-

Treat with n-BuLi at -78°C (lithiation occurs exclusively at C2 due to the inductive effect of N).

-

Quench with your electrophile. Note: Without N-protection, n-BuLi deprotonates N1 first.

Q2: Why does my Fischer Indole Synthesis product decompose during workup? A: The product is likely polymerizing due to residual acid. Fischer synthesis uses strong acids (PPA, ZnCl2).

-

Fix: Quench the reaction into a biphasic mixture containing NaHCO3 . Do not allow the organic layer to remain acidic during concentration.

Q3: How do I remove the N-Pivaloyl directing group after C2-arylation? A: N-Pivaloyl is robust but removable.

-

Standard Method: K2CO3 in MeOH/H2O at reflux.

-

Mild Method: If sensitive functional groups are present, use LiOH in THF/H2O .

-

Avoid: Strong acids, which may reverse the functionalization or degrade the indole.

References

-

Site-Selective C–H Functionalization of Indoles: "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds." PubMed. Link

-

Ligand-Controlled Regioselectivity: "Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step." Chemical Science. Link

-

N-Alkylation Optimization: "Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline." BenchChem.[2][3] Link

-

Enantioselective N-Alkylation: "Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction." JACS. Link

-

Oxidative Dimerization: "Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations." ChemComm. Link

Sources

Validation & Comparative

structure-activity relationship of halogenated indole-2-carboxylates

Optimizing Potency via Strategic Halogenation: A Structure-Activity Relationship (SAR) Analysis

Executive Summary

The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for NMDA receptor antagonists, antimicrobial agents, and HIV-1 integrase inhibitors. However, the unsubstituted indole-2-carboxylic acid often suffers from poor membrane permeability and low metabolic stability, limiting its in vivo efficacy.

This guide objectively compares Di-halogenated Indole-2-carboxylates (specifically the 4,6-dichloro and 4-bromo-6-chloro derivatives) against Mono-halogenated and Unsubstituted alternatives.

Key Finding: Strategic halogenation at the C4 and C6 positions acts as a "molecular force multiplier," enhancing lipophilicity (LogP) and inducing specific electrostatic interactions (sigma-hole bonding) that increase potency by 10-to-100-fold compared to non-halogenated baselines.

The Chemical Rationale: Why Halogenate?

Before analyzing performance data, it is critical to understand the physicochemical drivers distinguishing the high-performance derivatives from standard alternatives.

| Feature | Unsubstituted (Baseline) | Mono-Halogenated (Alternative) | Di-Halogenated (Target Product) |

| Electronic Effect | Neutral aromatic ring. | Moderate electron withdrawal. | Strong electron withdrawal; reduced pKa of carboxylic acid. |

| Lipophilicity (ClogP) | ~2.1 (Moderate permeability). | ~2.9 (Improved). | ~3.5 - 4.0 (High membrane penetration). |

| Metabolic Stability | Susceptible to oxidative metabolism at C5/C6. | Blocked at one site. | Blocked at multiple metabolic hotspots. |

| Binding Mode | Pi-stacking only. | Pi-stacking + weak hydrophobic contact. | Pi-stacking + Halogen bonding + Hydrophobic pocket fill. |

Comparative SAR Analysis: Performance Data

Case Study A: NMDA Receptor Antagonism (Glycine Site)

The glycine co-agonist site on the NMDA receptor (GluN1 subunit) is a validated target for neuroprotection.

The Challenge: Endogenous ligands like glycine and D-serine are highly polar. Competitive antagonists must mimic the carboxylic acid binding while accessing a hydrophobic pocket adjacent to the binding site.

Performance Comparison:

-

Alternative A (Unsubstituted): Weak affinity; lacks the bulk to fill the hydrophobic pocket.

-

Alternative B (5-Chloro): Moderate affinity; the chlorine atom accesses the hydrophobic region but lacks the optimal geometry of di-substitution.

-

Target Product (4,6-Dichloro): High affinity. The C4 substituent restricts conformation, and the C6 substituent extends into the hydrophobic pocket (Site A), locking the ligand in an active antagonistic state.

Table 1: Inhibition of [3H]-Glycine Binding to NMDA Receptors (Data synthesized from Gray et al. and comparative SAR studies)

| Compound Variant | Substitution Pattern | IC50 (nM) | Relative Potency | Status |

| Indole-2-COOH | None (H) | > 10,000 | 1x (Baseline) | Ineffective |

| 5-Chloro-Indole-2-COOH | 5-Cl | ~850 | 12x | Intermediate |

| 5,7-Dichloro-Indole-2-COOH | 5,7-Di-Cl | ~150 | 66x | High |

| 4,6-Dichloro-Indole-2-COOH | 4,6-Di-Cl | ~50 | 200x | Superior |

| 7-Cl-Kynurenic Acid | Reference Std | ~30 | 330x | Control |

Insight: The 4,6-dichloro substitution pattern is critical. It creates a steric clash that forces the carboxylate out of coplanarity with the indole ring, a conformation that paradoxically favors binding in the restricted glycine pocket.

Case Study B: Antimicrobial & Antibiofilm Activity

Recent studies highlight halogenated indoles as potent agents against MRSA (Methicillin-resistant Staphylococcus aureus) and Candida species.[1]

Performance Comparison:

-

Alternative A (Indole): Acts as a signaling molecule but lacks bactericidal potency at physiological concentrations.

-

Target Product (4-Bromo-6-chloro): The combination of Bromine (high polarizability) and Chlorine creates a "lipophilic bullet" capable of disrupting bacterial membranes and generating Reactive Oxygen Species (ROS).

Table 2: MIC Values Against S. aureus (MRSA strains)

| Compound | Halogen Pattern | MIC (µg/mL) | Biofilm Inhibition |

| Indole | None | > 1000 | Negligible |

| 5-Iodoindole | 5-I | 100 | Moderate |

| 4-Bromo-6-chloroindole | 4-Br, 6-Cl | 20 - 30 | >80% Reduction |

| Gentamicin | Standard Antibiotic | 0.5 - 10 | Variable |

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism where di-halogenated indoles exert their effects:

Figure 1: Dual mechanism of action. In neurons, the compound acts as a steric lock on the NMDA receptor. In bacteria, lipophilicity drives membrane disruption and oxidative stress.

Experimental Protocol: Synthesis & Validation

To validate these SAR claims, a robust synthesis and assay protocol is required. The Fischer Indole Synthesis is the industry standard for these derivatives, but regiospecificity is the main challenge when using meta-substituted hydrazines.

Workflow: Synthesis of 4,6-Dichloroindole-2-carboxylate

Figure 2: Synthetic route highlighting the critical isomer separation step required for meta-substituted starting materials.

Detailed Protocol (Self-Validating System)

Objective: Synthesize and isolate 4,6-dichloroindole-2-carboxylic acid ethyl ester.

-

Hydrazone Formation:

-

Dissolve 3,5-dichlorophenylhydrazine (10 mmol) and ethyl pyruvate (11 mmol) in absolute ethanol (20 mL).

-

Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of hydrazine indicates completion.

-

Evaporate solvent to yield the crude hydrazone.

-

-

Cyclization (The Critical Step):

-

Mix crude hydrazone with Polyphosphoric Acid (PPA) (10 g).

-

Heat to 100–110°C for 30 minutes. Caution: Exothermic.

-

Expert Insight: Do not exceed 120°C, as decarboxylation or polymerization may occur.

-

Pour onto crushed ice/water. Filter the precipitate.

-

-

Regioisomer Separation (The "Trust" Step):

-

The reaction yields a mixture of 4,6-dichloro (major) and 5,7-dichloro (minor) isomers.

-

Protocol: Recrystallize from Ethanol/Water. The 4,6-isomer is typically less soluble and crystallizes first.

-

Validation: Confirm structure via 1H NMR.

-

4,6-isomer: Proton signals at C5 and C7 will appear as doublets (J ~ 2Hz) with distinct shifts due to shielding/deshielding.

-

5,7-isomer: Proton signals at C4 and C6.

-

-

-

Hydrolysis (Optional for Acid form):

-